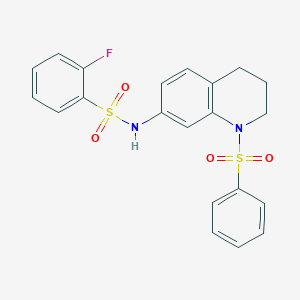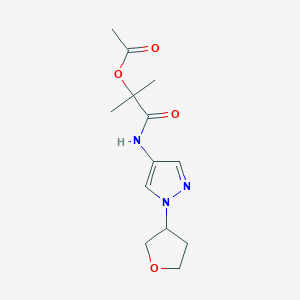![molecular formula C9H10ClN B2876186 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1504970-91-5](/img/structure/B2876186.png)
3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a chemical compound with the CAS Number: 1504970-91-5 . It has a molecular weight of 167.64 .
Synthesis Analysis
The synthesis of similar compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, has been achieved through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several heterocyclic rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Applications De Recherche Scientifique
Pyrrolidine and Pyridine Derivatives in Drug Discovery
The pyrrolidine ring, a nitrogen heterocycle, and its derivatives including pyrrolizines, pyrrolidine-2-one, and prolinol, are extensively used in medicinal chemistry for developing compounds for treating human diseases. This review highlights the importance of these structures in enhancing stereochemistry, exploring pharmacophore space, and their contribution to drug candidates' biological profiles due to stereogenicity and spatial orientation of substituents. Such compounds have shown target selectivity and diverse biological activities, making them valuable in drug design and discovery processes (Li Petri et al., 2021).
Pyridine Derivatives: Medicinal and Chemosensing Applications
Pyridine derivatives are crucial heterocyclic compounds with a broad spectrum of biological activities, such as antifungal, antibacterial, analgesic, anticonvulsant, and anticancer properties. Additionally, these derivatives serve as effective chemosensors for various ions and species, highlighting their potential in analytical chemistry for environmental, agricultural, and biological samples detection. The versatility of pyridine structures in medicinal and chemosensing applications underscores their significance in developing new biologically active compounds and chemosensors (Abu-Taweel et al., 2022).
Hybrid Catalysts in the Synthesis of Pyranopyrimidine Derivatives
The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, plays a critical role in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in synthesizing these scaffolds, demonstrating their applicability in developing lead molecules for various therapeutic areas. This review focuses on the use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine derivatives, indicating the potential for creating new medicinal compounds with diverse biological profiles (Parmar et al., 2023).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives have shown significant antiviral activities against a variety of viruses, including HIV, HCV, HBV, RSV, and CMV. The review classifies pyridine derivatives into pyridine-containing heterocycles and pyridine-fused rings, exploring their structure-activity relationships and mechanisms of action. These derivatives offer a promising avenue for developing novel antiviral agents, addressing the urgent need for new therapies due to increasing drug resistance (Alizadeh & Ebrahimzadeh, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-8-4-2-3-7(8)5-9(10)11-6/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBLUYLDDXRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
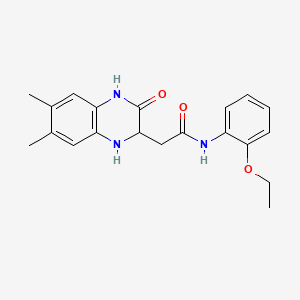
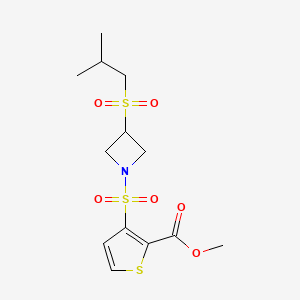
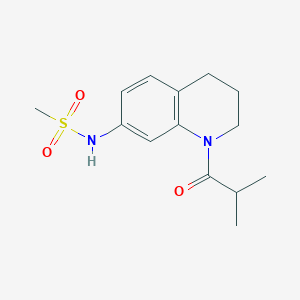
![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

